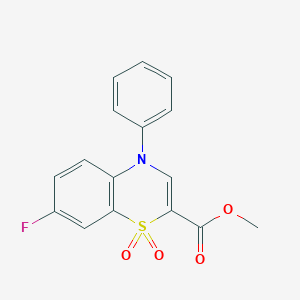

methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities

Properties

IUPAC Name |

methyl 7-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4S/c1-22-16(19)15-10-18(12-5-3-2-4-6-12)13-8-7-11(17)9-14(13)23(15,20)21/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMABUNPPRWYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with a suitable fluorinated phenylacetic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for various medicinal applications:

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. Methyl 7-fluoro-4-phenyl derivatives have shown activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL against bacteria such as Bacillus subtilis and Staphylococcus aureus .

Antiviral and Anticancer Properties

The compound has also been explored for its antiviral and anticancer potential. Its mechanism of action may involve the inhibition of specific enzymes or modulation of cellular signaling pathways, which can lead to reduced cell proliferation in cancerous tissues .

Biological Research Applications

In biological studies, this compound serves as a valuable tool for investigating cellular processes:

Cellular Mechanisms

The compound influences various cellular pathways, potentially affecting gene expression and metabolic processes. Its interactions with biomolecules can lead to significant changes in cell function .

Industrial Applications

Beyond its biological implications, this compound is utilized in industrial settings:

Material Development

Methyl 7-fluoro-4-phenyl derivatives are employed in the synthesis of new materials with specific properties such as fluorescence or conductivity. This versatility makes it an attractive candidate for research in materials science .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Involving the reaction of suitable precursors under controlled conditions.

- Industrial Production : Utilizing automated reactors and continuous flow chemistry to enhance efficiency and yield .

Study on Antimicrobial Efficacy

A comprehensive study demonstrated that compounds with specific substituents on the benzene ring exhibited enhanced antibacterial activity. For instance, compounds with methyl or halogen substituents showed improved efficacy against Bacillus subtilis compared to unsubstituted variants .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| A | 25 | Strong |

| B | 100 | Moderate |

| C | 500 | Weak |

Mechanism of Action

The mechanism of action of methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom and phenyl group enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

- 7-chloro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- 7-bromo-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- 7-methyl-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Uniqueness

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs .

Biological Activity

Methyl 7-fluoro-4-phenyl-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the benzothiazine family. This compound has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H14FNO4S

- Molecular Weight : Approximately 347.37 g/mol

- CAS Number : 1291845-73-2

The unique structure of this compound includes a benzothiazine core with a fluorine atom at the 7th position and a phenyl group at the 4th position. These structural features are significant for its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Interaction : It can bind to specific receptors that regulate cellular signaling pathways, impacting gene expression and cellular metabolism.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to reduce inflammation markers in various experimental models by inhibiting pro-inflammatory cytokines.

Anticancer Potential

Several studies have evaluated its anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 15.5 | |

| MCF-7 (Breast Cancer) | 12.3 | |

| A549 (Lung Cancer) | 10.8 |

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Cellular Effects

The compound's influence on cellular processes is multifaceted:

- Cell Signaling : It affects key signaling pathways involved in cell growth and apoptosis.

- Gene Expression : Modulation of gene expression related to inflammation and cancer progression has been observed.

Transport and Distribution

Understanding the transport mechanisms of this compound is crucial for assessing its bioavailability and efficacy. Factors influencing its distribution include:

- Transport Proteins : The presence of specific transporters can facilitate or hinder cellular uptake.

- Binding Proteins : Interactions with plasma proteins may affect the compound's free concentration in circulation.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Anti-inflammatory Applications : In vivo studies demonstrated significant reductions in paw edema in rat models treated with methyl 7-fluoro-4-pheny-l4H-benzothiazine derivatives compared to controls.

- Anticancer Research : A study involving HT-29 colon cancer cells revealed that treatment with the compound led to increased apoptosis rates and cell cycle arrest at the G0/G1 phase.

- Antimicrobial Efficacy : Research conducted on clinical isolates showed that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus, indicating its potential as an antibiotic agent.

Q & A

Q. Methodological Answer :

- Docking studies : Use software like AutoDock to predict binding affinities to targets (e.g., COX-2 or Calpain I).

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with anti-inflammatory potency .

- MD simulations : Analyze conformational stability of the thiazine ring in solvent vs. protein-bound states .

(Basic) What safety precautions are recommended when handling benzothiazine derivatives?

Q. Methodological Answer :

- Use glove boxes for air-sensitive steps.

- Avoid skin contact with sodium sulfate (drying agent) and ethyl iodide (alkylating agent) .

- Store compounds in airtight containers at –20°C to prevent hydrolysis .

(Advanced) How does solvent choice impact the crystallization of benzothiazine derivatives?

Q. Methodological Answer :

- Polar aprotic solvents (e.g., acetonitrile) enhance solubility during synthesis but require switching to chloroform for slow evaporation to yield high-purity crystals .

- Solvent polarity index affects crystal packing: Low polarity promotes π-π stacking, while high polarity favors hydrogen-bonded networks .

(Basic) What spectroscopic techniques are used for structural elucidation?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify substituents (e.g., fluorine at C7: δ ~160 ppm in ¹³C).

- IR spectroscopy : Confirm S=O stretches (~1150–1300 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₁₂FNO₄S: m/z 334.05).

(Advanced) How can researchers optimize reaction yields in benzothiazine synthesis?

Q. Methodological Answer :

- Reagent stoichiometry : Use excess alkylating agent (5:1 ratio of ethyl iodide to precursor) .

- Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to accelerate alkylation in biphasic systems.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >75% yield .

(Basic) What crystallographic databases are useful for comparing benzothiazine structures?

Q. Methodological Answer :

- Cambridge Structural Database (CSD) : Search entries with refcodes like "FAVSUP" (methyl 4-ethoxy derivatives) .

- PDBj : Access entries like 3TJ for related benzothiadiazine dioxides .

(Advanced) How do fluorine substituents affect the electronic properties of benzothiazines?

Q. Methodological Answer :

- Electron-withdrawing effect : Fluorine at C7 increases ring electron deficiency, altering reactivity in nucleophilic substitutions.

- Hammett constants (σₚ) : Fluorine (σₚ = 0.06) slightly enhances electrophilicity at adjacent carbons, impacting regioselectivity in further derivatization .

(Basic) What are common impurities in benzothiazine syntheses, and how are they controlled?

Q. Methodological Answer :

- Byproducts : Unreacted starting materials or over-alkylated products.

- Control methods :

(Advanced) What role do intermolecular interactions play in the solid-state stability of benzothiazines?

Q. Methodological Answer :

- C–H⋯O/S interactions form chains parallel to the crystallographic b-axis, enhancing thermal stability .

- π-π stacking (3.514–3.619 Å separation) contributes to low solubility in nonpolar solvents, necessitating polar solvents for recrystallization .

(Basic) How are melting points used to characterize benzothiazine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.